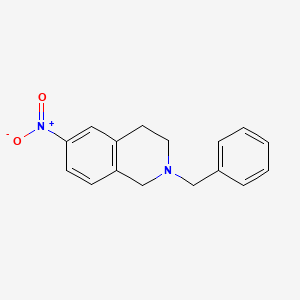
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₆N₂O₂
- Molecular Weight : 268.31 g/mol
- CAS Number : 208589-95-1
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Target Interactions : This compound interacts with neurotransmitter receptors and enzymes involved in neurodegenerative diseases. Notably, it has been associated with the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatment .
- Biochemical Pathways : The compound has been shown to influence several biochemical pathways including those related to apoptosis and oxidative stress, which are pivotal in neurodegenerative conditions .
Antineurodegenerative Effects
Research indicates that this compound exhibits neuroprotective properties at low concentrations. For instance:
- Neuroprotection : At a concentration of 50 μM, it demonstrated neuroprotective effects against glutamate-induced toxicity in dopaminergic neurons . However, at higher concentrations (500 μM), it displayed neurotoxic effects by increasing markers of apoptosis such as caspase-3 activity .
Antimicrobial and Antitumor Properties
The compound has also been evaluated for its antimicrobial and antitumor activities:
- Antimicrobial Activity : Studies have shown that benzoxazole derivatives exhibit significant antimicrobial properties. Although specific data for this compound is limited, its structural relatives suggest potential efficacy against various pathogens .
- Antitumor Activity : There is emerging evidence that tetrahydroisoquinoline derivatives can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival .
Case Studies and Experimental Findings
Several studies have investigated the biological effects of related compounds:
- Neurotoxicity Studies : A study on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (a structural analog) indicated that it could induce neurotoxic effects at high concentrations while providing neuroprotection at lower doses . This suggests a potential dual role for compounds within this class.
- Acetylcholinesterase Inhibition : Research on other tetrahydroisoquinoline derivatives has demonstrated their ability to inhibit AChE effectively, indicating that this compound may share this property and could be developed into therapeutics for cognitive disorders .
Summary of Biological Activities
Properties
IUPAC Name |
2-benzyl-6-nitro-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-6-15-12-17(9-8-14(15)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVVNEZVGMWFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624105 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208589-95-1 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














